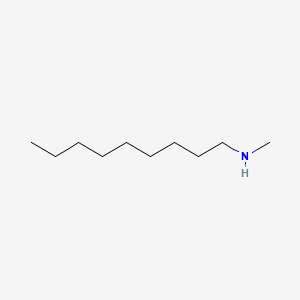

N-METHYL N-NONYLAMINE

CAS No.: 39093-27-1

Cat. No.: VC3843550

Molecular Formula: C10H23N

Molecular Weight: 157.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39093-27-1 |

|---|---|

| Molecular Formula | C10H23N |

| Molecular Weight | 157.3 g/mol |

| IUPAC Name | N-methylnonan-1-amine |

| Standard InChI | InChI=1S/C10H23N/c1-3-4-5-6-7-8-9-10-11-2/h11H,3-10H2,1-2H3 |

| Standard InChI Key | OZIXTIPURXIEMB-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCNC |

| Canonical SMILES | CCCCCCCCCNC |

Introduction

Chemical Identity and Structural Properties

N-Methyl N-nonylamine, systematically named N-methylnonan-1-amine, belongs to the class of aliphatic tertiary amines. Its molecular structure consists of a nine-carbon alkyl chain (nonyl group) and a methyl group attached to a central nitrogen atom. Key physicochemical properties include:

Table 1: Molecular and Physical Properties of N-Methyl N-Nonylamine

The compound’s hydrophobicity, indicated by its LogP value, suggests significant lipid solubility, making it suitable for applications requiring nonpolar solvents or interfacial activity .

Synthesis and Industrial Production

Reductive N-Methylation

A widely reported method for synthesizing N-methyl N-nonylamine involves reductive methylation of primary amines. For example, nonylamine (CAS 112-20-9) can be methylated using formaldehyde and hydrogen gas in the presence of a catalyst such as palladium on carbon . This method proceeds via the Eschweiler-Clarke reaction mechanism, where the primary amine undergoes sequential methylation to form the tertiary amine .

NaBH₄/I₂-Mediated Reduction

An alternative approach employs sodium borohydride (NaBH₄) and iodine (I₂) in tetrahydrofuran (THF) to reduce carbamyl imidazole precursors. This method, noted for its high yield (up to 82%) and mild conditions, avoids toxic reagents and is scalable for industrial production .

Key Advantages:

-

Cost-Effectiveness: NaBH₄ and I₂ are inexpensive and widely available .

-

Environmental Compatibility: The reaction generates minimal hazardous byproducts compared to traditional alkylation methods .

Applications in Industrial and Research Contexts

Surfactants and Emulsifiers

The amphiphilic nature of N-methyl N-nonylamine makes it valuable in formulating surfactants. Its long alkyl chain enhances micelle formation, while the tertiary amine group facilitates pH-dependent solubility. Applications include:

-

Oilfield Chemicals: As a corrosion inhibitor in acidic environments .

-

Agrochemicals: Stabilizing emulsions in pesticide formulations .

Biological and Toxicological Profile

Acute Toxicity

Limited data suggest that N-methyl N-nonylamine shares toxicological traits with structurally related amines like nonylamine (CAS 112-20-9). In aquatic organisms, nonylamine exhibits narcotic effects at concentrations >50 µM, disrupting cellular membranes . By analogy, N-methyl N-nonylamine likely poses similar risks, necessitating careful handling.

Table 2: Comparative Toxicity of Alkylamines

| Compound | LC₅₀ (Fish, 96h) | Hazard Class |

|---|---|---|

| Nonylamine | 2.1 mg/L | Acute Tox 2 |

| N-Methyl N-Nonylamine | Data pending | Estimated |

Environmental Persistence

The compound’s high LogP value (3.35) indicates a propensity for bioaccumulation in lipid-rich tissues. Degradation studies of analogous amines show half-lives exceeding 60 days in aquatic systems, suggesting prolonged environmental retention .

Comparison with Structural Analogues

N-Methyl N-Octylamine vs. N-Methyl N-Nonylamine

Extending the alkyl chain from C₈ to C₈ increases hydrophobicity and reduces water solubility. For example:

-

N-Methyl N-Octylamine: LogP = 3.02, Water Solubility = 1.2 g/L .

-

N-Methyl N-Nonylamine: LogP = 3.35, Water Solubility = 0.8 g/L .

This difference impacts applications; the nonyl derivative is preferred in non-aqueous formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume